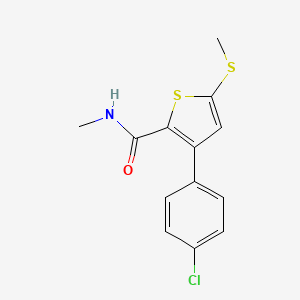
3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide, also known as CPT, is an organic compound that has been studied for its potential applications in scientific research. CPT has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments to study its properties and effects.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The compound 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide, due to its structural specificity, has been explored in various synthetic and characterization studies. One notable research avenue involves the preparation and reactions of 5-aryl-1,4,2-dithiazolium salts. Through strategic aroylation or acylation, followed by cyclization, researchers have synthesized 3-substituted 5-aryl-1,4,2-dithiazolium salts, providing insight into nucleophilic behaviors towards active methylene and amino compounds (Yonemoto et al., 1990).
Antimicrobial and Antipathogenic Studies
The compound's derivatives have shown promising results in antimicrobial activities. For instance, studies have indicated that certain N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides exhibit significant inhibition against bacterial and fungal growth, highlighting their potential as biological agents (Akbari et al., 2008). Moreover, thiourea derivatives synthesized from related compounds have demonstrated anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their utility in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Materials Science Applications
In materials science, the structural features of 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide and its derivatives have been leveraged in the synthesis of polymers with unique properties. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which include similar structural motifs, have been developed, exhibiting high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are valuable for applications requiring transparent and colorless polymers with excellent optical and thermal properties (Tapaswi et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins like prothrombin . Prothrombin is a protein involved in the coagulation cascade, converting to thrombin upon activation, which then acts on fibrinogen to form fibrin, leading to blood clotting.
Biochemical Pathways
Similar compounds have been shown to influence oxidative stress and inflammatory pathways . They can modulate the levels of reactive oxygen species and affect the activity of enzymes involved in glutathione metabolism, which plays a crucial role in maintaining cellular redox balance .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in preclinical models . These effects are likely due to the compound’s influence on oxidative stress and inflammatory pathways.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-5-methylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-15-13(16)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZHBTHVHGVQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2884290.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2884291.png)


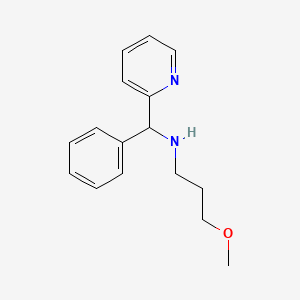

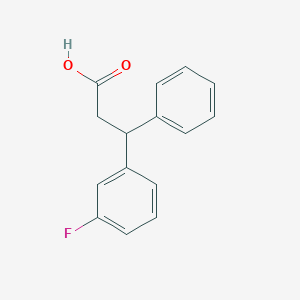

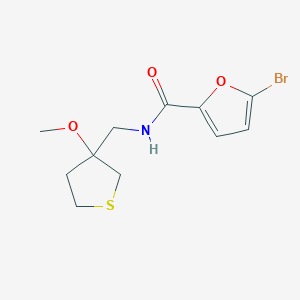

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2884307.png)
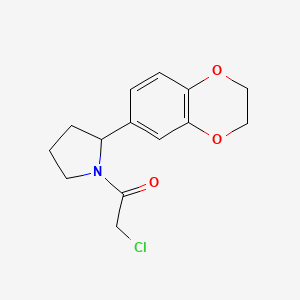
![(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2884312.png)